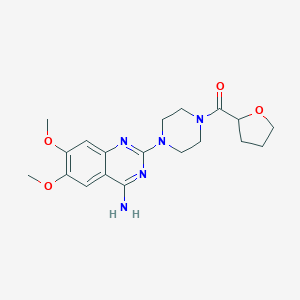

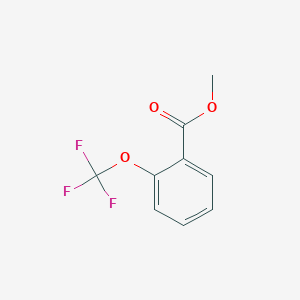

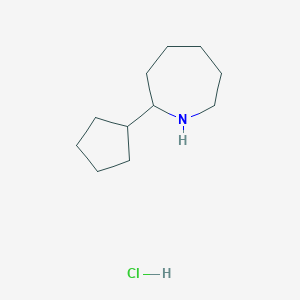

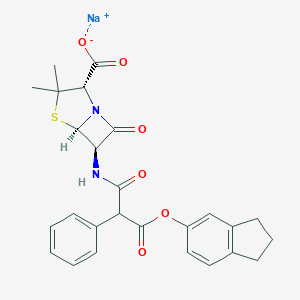

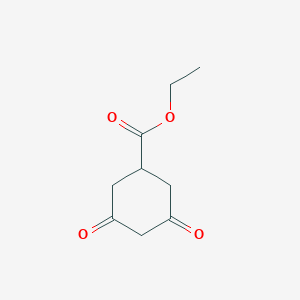

![molecular formula C11H12F3NO B121586 3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine CAS No. 937612-31-2](/img/structure/B121586.png)

3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

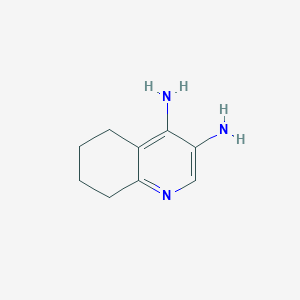

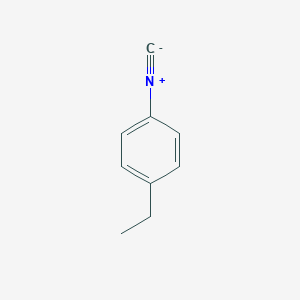

The compound "3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine" is a member of the azetidine family, which includes various azaheterocycles with a four-membered ring structure. Azetidines and their derivatives have been the subject of extensive research due to their potential applications in medicinal chemistry and as building blocks for the synthesis of more complex molecules 10.

Synthesis Analysis

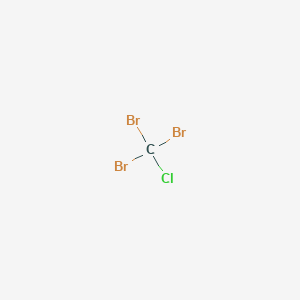

The synthesis of azetidine derivatives often begins with precursors such as trifluoroketones, ethyl 4,4,4-trifluoroacetoacetate, or β-lactams, which undergo processes like imination, chlorination, and ring closure to form the azetidine core . For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines involves a base-induced ring closure following chlorination and hydride reduction . Similarly, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones are synthesized from 3-benzyloxy-β-lactams and can be transformed into various CF3-containing compounds . The synthesis of azetidine derivatives can also involve stereoselective approaches to obtain specific cis- or trans-isomers, which are important for their biological activity .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be substituted with various functional groups. The presence of a trifluoromethyl group is a common feature in these compounds, which significantly affects their chemical reactivity and physical properties 10. X-ray crystallography and NMR studies are often used to determine the precise structure and configuration of these molecules .

Chemical Reactions Analysis

Azetidine derivatives exhibit a range of chemical reactivities, such as regio- and stereospecific ring opening by various nucleophiles, including oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles . The introduction of electron-withdrawing groups like the trifluoromethyl group can enhance the susceptibility of azetidines to nucleophilic attack . Additionally, azetidine derivatives can undergo rearrangements and ring contractions to form other heterocycles like aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and stability, making these compounds suitable for various applications 10. The presence of substituents can also affect properties like solubility and boiling points, which are important for their practical use in chemical synthesis and drug development.

Applications De Recherche Scientifique

Synthesis and Reactivity

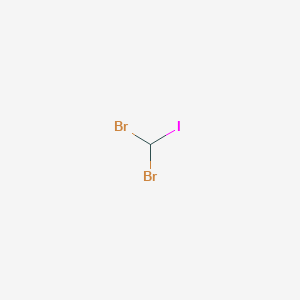

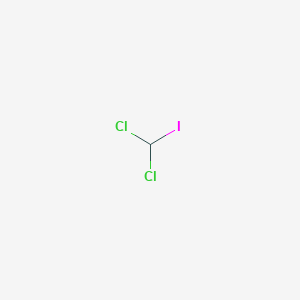

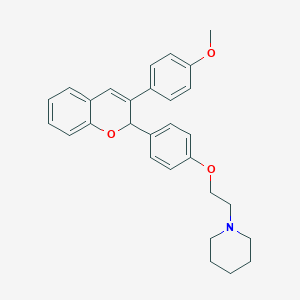

Azetidines, including 3-substituted azetidines and their derivatives, have been extensively studied for their synthetic utility and reactivity. For instance, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored, revealing the intermediacy of 2-azetines and their potential in generating diverse heterocyclic compounds (Dejaegher, Mangelinckx, & de Kimpe, 2002). Additionally, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the application of azetidine derivatives in developing ligands for nicotinic receptors, showcasing the relevance in medicinal chemistry (Karimi & Långström, 2002).

Drug Discovery and Medicinal Chemistry

Azetidine derivatives have shown promise in drug discovery, particularly in the design of molecules with potential therapeutic applications. The synthesis of amino acid-azetidine chimeras and their enantiopure 3-substituted azetidine-2-carboxylic acids highlights the utility of azetidines in generating novel bioactive compounds (Sajjadi & Lubell, 2008). Furthermore, the exploration of heterocyclic rimantadine analogues, including azetidine derivatives, for antiviral activity against influenza A emphasizes the potential of azetidines in developing new antiviral agents (Zoidis et al., 2003).

Material Science

In material science, azetidine-containing compounds have been investigated for their utility in creating self-curable systems. For example, an azetidine-terminated self-curable aqueous-based polyurethane dispersion demonstrates the potential of azetidine end groups in developing innovative materials with specific curing properties (Wang et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDWFNVNEMWMIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588382 |

Source

|

| Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |

CAS RN |

937612-31-2 |

Source

|

| Record name | 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)